molecular formula C11H7ClN2O B3045248 (4-Chlorophenyl)(pyrimidin-5-yl)methanone CAS No. 103686-55-1

(4-Chlorophenyl)(pyrimidin-5-yl)methanone

Cat. No.: B3045248
CAS No.: 103686-55-1
M. Wt: 218.64 g/mol
InChI Key: ZDWRULLIEOEBRC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pyrimidin-5-yl)methanone is an organic compound that features a chlorinated phenyl group attached to a pyrimidine ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(pyrimidin-5-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with pyrimidine derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methanone linkage, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methylene group, resulting in the formation of (4-Chlorophenyl)(pyrimidin-5-yl)methane.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially on the chlorinated phenyl ring, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: (4-Chlorophenyl)(pyrimidin-5-yl)methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(pyrimidin-5-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

  • (4-Chlorophenyl)(pyridin-2-yl)methanone
  • (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
  • (4-Chlorophenyl)(4-methyl-piperidin-1-yl)methanone

Comparison: (4-Chlorophenyl)(pyrimidin-5-yl)methanone is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit distinct reactivity and biological activity profiles. For example, the pyrimidine ring can participate in hydrogen bonding and other interactions that influence the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

(4-chlorophenyl)-pyrimidin-5-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWRULLIEOEBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545798
Record name (4-Chlorophenyl)(pyrimidin-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103686-55-1
Record name (4-Chlorophenyl)-5-pyrimidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103686-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(pyrimidin-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-chlorophenylmagnesium bromide (1 M in Et2O, 4.53 mL, 4.53 mmol) was added to a solution of crude N-methoxy-N-methylpyrimidine-5-carboxamide (505 mg, 3.02 mmol, Intermediate 28, step a) in THF at 0° C. The reaction mixture was allowed to warm to room temperature and was stirred overnight. The reaction was quenched by addition of saturated aqueous NH4Cl, diluted with water, and extracted three times with EtOAc. The organic phase was dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, gradient 1-5% MeOH-DCM), affording impure title compound which was used without further purification.
Quantity
4.53 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

7.7 g (0.065 mole) of N,N-dimethylformamide dimethyl acetal are added in portions to 10 g (0.055 mole) of 4-chlorophenyl hydroxyvinyl ketone (compare 1st stage) in 10 ml of toluene at 0° C. The reaction mixture is subsequently stirred for 15 minutes, and 5.7 g (0.055 mole) of formamidine acetate are then added. After further subsequent stirring for 15 minutes, a solution of 3 g (0.055 mole) of sodium methylate in 80 ml of ethanol is added dropwise and the mixture is subsequently stirred under reflux for 8 hours. The reaction mixture is allowed to cool and is poured onto 400 ml of water and extracted with toluene. The organic phase is washed with water, dried over sodium sulphate and concentrated. The residue is purified by column chromatography (ethyl acetate: cyclohexane =3:1; silica gel). 3.7 g (31% of theory) of 4-chlorophenyl 5-pyrimidinyl ketone of melting point 110°-112° C. are obtained.
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
4-chlorophenyl hydroxyvinyl ketone
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

7.7 g (0.065 mole) of N,N-dimethylformamide dimethyl acetal are added in portions to 10 g (0.055 mole) of 4-chlorophenyl hydroxyvinyl ketone (compare 1st stage) in 10 ml of toluene at 0° C. The reaction mixture is subsequently stirred for 15 minutes, and 5.7 g (0.055 mole) of formamidine kacetate are then added. After further subsequent stirring for 15 minutes, a solution of 3 g (0.055 mole) of sodium methylate in 80 ml of ethanol is added dropwise and the mixture is subsequently stirred under reflux for 8 hours. The reaction mixture is allowed to cool and is poured onto 400 ml of water and extracted with toluene. The organic phase is washed with water, dried over sodium sulphate and concentrated. The residue is purified by column chromatography (ethyl acetate: cyclohexane=3:1; silica gel). 3.7 g (31% of theory) of 4-chlorophenyl 5-pyrimidinyl ketone of melting point 110°-112° C. are obtained.
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
4-chlorophenyl hydroxyvinyl ketone
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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